molecular formula C13H20N4O2 B3060550 4,4'-(6-Methylpyrimidine-2,4-diyl)dimorpholine CAS No. 52026-44-5

4,4'-(6-Methylpyrimidine-2,4-diyl)dimorpholine

Cat. No.: B3060550
CAS No.: 52026-44-5
M. Wt: 264.32 g/mol
InChI Key: IKUMUPPMZRMFLD-UHFFFAOYSA-N
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Description

Scientific Research Applications

WAY-323282 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: WAY-323282 is used in biological research to study its effects on cellular processes, particularly its role as a CD40 function inhibitor.

    Medicine: The compound is investigated for its potential therapeutic applications, especially in diseases where CD40 signaling is implicated.

    Industry: WAY-323282 may have applications in the development of new materials or as a precursor in the synthesis of other compounds.

Preparation Methods

The synthesis of WAY-323282 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure is synthesized through a series of reactions involving pyridinecarboxylic acid and other reagents.

    Functional Group Modifications: Various functional groups are introduced to the core structure to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

WAY-323282 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: WAY-323282 can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of WAY-323282 involves its interaction with the CD40 receptor. By inhibiting the function of CD40, WAY-323282 can modulate immune responses and other cellular processes. The molecular targets and pathways involved include the CD40-CD40L signaling pathway, which plays a crucial role in immune regulation.

Comparison with Similar Compounds

WAY-323282 can be compared with other CD40 function inhibitors, such as:

    WAY-323281: Similar in structure but with slight modifications that affect its reactivity and potency.

    WAY-323283: Another analog with different functional groups that may alter its biological activity.

The uniqueness of WAY-323282 lies in its specific structure, which provides a balance between potency and selectivity for the CD40 receptor.

Properties

IUPAC Name

4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-11-10-12(16-2-6-18-7-3-16)15-13(14-11)17-4-8-19-9-5-17/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUMUPPMZRMFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286446
Record name 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52026-44-5
Record name MLS000736612
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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